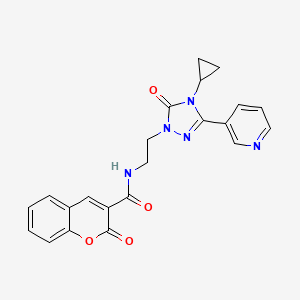

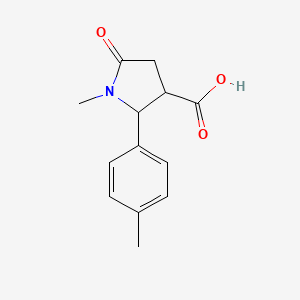

![molecular formula C20H15N3O2 B2704812 2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide CAS No. 1424355-48-5](/img/structure/B2704812.png)

2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” is a complex organic compound. It is a derivative of furo[3,2-c]pyridine . The compound is likely to have a complex structure due to the presence of multiple functional groups including a cyano group, a furan ring, a pyridine ring, and an amide group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some [3,2 -c ]pyridine derivatives were synthesized from furan-2-carbaldehyde under the Perkin’s conditions . The obtained acid was converted to the corresponding azide, which was then cyclized to give furo[3,2- c ]pyridin-4(5 H )-one . The reaction of pyridone with phosphorus oxychloride rendered the chloroderivative, which was treated in the condition of Suzuki coupling reaction with boronic acid to give 4-phenylfuro[3,2- c ]pyridine .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For instance, the cyano group can undergo reactions such as hydrolysis, reduction, and nucleophilic addition. The furan ring can undergo electrophilic aromatic substitution reactions, and the amide group can participate in reactions such as hydrolysis and condensation .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, Strizhenko et al. (2020) demonstrated the use of related cyano and furan compounds in the synthesis of polyfunctional enaminonitriles, precursors to pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020). These compounds have potential applications in material science and pharmaceutical development.

Imaging of Microglia

Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), as demonstrated by Horti et al. (2019). They developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo (Horti et al., 2019). This application is critical for understanding neuroinflammation's role in various neuropsychiatric disorders.

Chemical Transformations and Reactions

The chemical versatility of compounds similar to "2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide" allows for their use in diverse chemical reactions. Shiotani and Taniguchi (1996) explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, demonstrating the compound's utility in generating derivatives with potential biological activity (Shiotani & Taniguchi, 1996).

Potential Antiprotozoal Agents

Compounds containing furan and pyridine units have been studied for their antiprotozoal properties. For instance, Ismail et al. (2004) synthesized derivatives showing strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Zukünftige Richtungen

The future directions for research on “2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide” could include further exploration of its synthesis, characterization, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to investigate the biological activity of this compound. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, and chemical biology.

Eigenschaften

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-[(4-pyridin-3-ylphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-12-18(11-19-4-2-10-25-19)20(24)23-13-15-5-7-16(8-6-15)17-3-1-9-22-14-17/h1-11,14H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQVVAJSRSYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CNC(=O)C(=CC3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704731.png)

![1-Ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2704734.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)

![5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704752.png)